anthracene-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1140-79-0 |
|---|---|
Molecular Formula |
C15H10O |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
anthracene-1-carbaldehyde |
InChI |
InChI=1S/C15H10O/c16-10-14-7-3-6-13-8-11-4-1-2-5-12(11)9-15(13)14/h1-10H |
InChI Key |
XJDFBLQCLSBCGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C=O |
Other CAS No. |
31671-77-9 |
Origin of Product |
United States |
Synthetic Methodologies for Anthracene 1 Carbaldehyde and Its Functionalized Congeners
Regioselective Formylation Strategies
Regioselective formylation is crucial for the synthesis of specific isomers of anthracene (B1667546) aldehydes. The Vilsmeier-Haack reaction is a prominent example of a method that allows for the controlled introduction of a formyl group at a specific position on the anthracene ring.
Vilsmeier-Haack Reaction for Anthracene-carbaldehyde Synthesis
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. chemeurope.comwikipedia.org It involves the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. chemeurope.comcambridge.org This reagent then attacks the electron-rich anthracene ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the corresponding aryl aldehyde. chemeurope.comwikipedia.org
For anthracene, the formylation typically occurs at the most reactive 9-position. chemeurope.comdbpedia.orghandwiki.org However, by carefully controlling the reaction conditions and the substitution pattern on the anthracene precursor, it is possible to achieve formylation at other positions, including the 1-position. The reaction of anthracene with N-methylformanilide and phosphorus oxychloride, for instance, has been reported to yield anthracene-9-carbaldehyde. wikipedia.org
| Reactant | Reagent | Product | Key Feature |
|---|---|---|---|
| Anthracene | DMF/POCl₃ | Anthracene-9-carbaldehyde | Formylation at the 9-position chemeurope.comdbpedia.orghandwiki.org |
| 1-Hydroxyanthracene | DMF/POCl₃ | 1-Hydroxyanthracene-2-carbaldehyde (B14331706) | Hydroxyl-directed formylation |
Synthesis of 1-Hydroxyanthracene-2-carbaldehyde via Formylation
The synthesis of 1-hydroxyanthracene-2-carbaldehyde is a key example of regioselective formylation directed by a functional group. The hydroxyl group at the 1-position activates the aromatic ring and directs the incoming electrophile to the adjacent 2-position. One common approach involves the formylation of 1-hydroxyanthracene using the Vilsmeier-Haack reagent.
An alternative multi-step synthesis starts from 2-hydroxyanthraquinone. This precursor is first reduced using sodium borohydride (B1222165) (NaBH₄) and then formylated to produce 2-hydroxyanthracene-1-carbaldehyde. acs.orgnih.gov Another documented method involves the bromination of 1-hydroxyanthraquinone, followed by reduction and subsequent formylation to introduce the aldehyde group.
Transition Metal-Catalyzed Synthetic Routes to Anthracene Scaffolds
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex aromatic systems like anthracenes, offering high efficiency and selectivity. frontiersin.org Catalysts based on palladium, rhodium, and other metals have been successfully employed in various cross-coupling and annulation reactions to construct the anthracene core. frontiersin.orgnih.gov
Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are instrumental in forming new carbon-carbon bonds. frontiersin.orgthieme-connect.com For instance, substituted anthracenes can be synthesized through the palladium-catalyzed coupling of o-tolualdehydes with aryl iodides. frontiersin.orgnih.gov Palladium catalysts are also used in tandem C-H activation/biscyclization reactions of propargylic carbonates with terminal alkynes to create tetracyclic benz[a]anthracenes. nih.govbeilstein-journals.org
Rhodium-catalyzed oxidative annulation reactions provide another efficient route to substituted anthracenes. nih.govacs.org The reaction of N-adamantyl-1-naphthylamines with internal alkynes in the presence of a rhodium catalyst and a copper oxidant leads to the formation of highly substituted anthracene derivatives. frontiersin.orgresearchgate.net
| Catalyst | Reaction Type | Starting Materials | Product Type |
|---|---|---|---|
| Palladium | sp³ C-H Arylation/Cyclization | o-Tolualdehydes and Aryl Iodides | Substituted Anthracenes frontiersin.orgnih.gov |
| Palladium | Tandem C-H Activation/Biscyclization | Propargylic Carbonates and Terminal Alkynes | Tetracyclic Benz[a]anthracenes nih.govbeilstein-journals.org |
| Rhodium | Oxidative Annulation | N-Adamantyl-1-naphthylamines and Internal Alkynes | Substituted Anthracenes frontiersin.orgresearchgate.net |
| Rhodium | Oxidative Coupling | Arylboronic Acids and Alkynes | Substituted Anthracenes beilstein-journals.orgnih.govacs.org |
Multi-component Reactions for Anthracene-carbaldehyde Scaffold Construction
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more reactants. nih.gov Several MCRs have been developed for the construction of anthracene and benzo[a]anthracene derivatives. beilstein-journals.orgnih.gov
One notable example is the indium-catalyzed solvent-free reaction of aromatic aldehydes, β-naphthol, and cyclic 1,3-dicarbonyl compounds to produce tetrahydrobenzo[a]xanthene-11-ones and diazabenzo[a]anthracene-9,11-diones. beilstein-journals.org By modifying this methodology, for instance by using a protected formyl precursor as the aldehyde component, it is possible to synthesize anthracene-carbaldehyde scaffolds. Another approach involves an indium-catalyzed multicomponent reaction of 2-hydroxy-1,4-naphthoquinone, β-naphthol, and aromatic aldehydes to yield dibenzo[a,h]anthracene-12,13-diones. beilstein-journals.orgresearchgate.net
Derivatization Strategies from Anthracene Precursors
The synthesis of this compound and its functionalized analogs often relies on the strategic derivatization of readily available anthracene precursors. nih.govnih.gov These methods involve the introduction or modification of functional groups on the anthracene skeleton to achieve the desired product. iucr.orgbohrium.comacs.org
A common strategy involves the functionalization of anthracene or its simple derivatives. For example, 9,10-dibromoanthracene (B139309) can serve as a starting point for the synthesis of various functionalized anthracenes. nih.govnih.gov Through a series of reactions including substitution and aromatization, key intermediates like tribromo-1-methoxyanthracenes can be prepared, which can then be further modified. nih.govnih.gov
Another approach is the direct functionalization of the anthracene core. While electrophilic substitution on anthracene typically occurs at the 9-position, the presence of directing groups can steer the reaction to other positions. handwiki.org The synthesis of 1,1,4,4-tetracyanobutadiene (TCBD)-functionalized anthracenes starting from brominated anthracenes showcases a route to 2-substituted derivatives through Sonogashira cross-coupling and subsequent transformations. acs.org
Green Chemistry Principles in Anthracene-carbaldehyde Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods for anthracene derivatives, in line with the principles of green chemistry. frontiersin.org These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency. frontiersin.orgnih.gov
Microwave-assisted synthesis has emerged as a valuable green technique. nih.govrasayanjournal.co.inresearchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. rasayanjournal.co.inresearchgate.netyoutube.com This has been applied to the synthesis of various anthracene derivatives, including (anthracene-9-yl) methylamines and aminophosphonates. rasayanjournal.co.intandfonline.com
Chemical Reactivity and Transformation Mechanisms of Anthracene 1 Carbaldehyde Derivatives
Carbonyl Group Reactivity
The aldehyde group is the primary site for many of the characteristic reactions of anthracene-1-carbaldehyde, including oxidation to carboxylic acids and reduction to alcohols.
Oxidation Pathways, including Conversion to Carboxylic Acids
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, anthracene-1-carboxylic acid. nih.gov This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. The reaction involves the conversion of the C-H bond in the aldehyde group to a C-O bond. libretexts.org
Under acidic conditions, the product is the carboxylic acid itself, while under alkaline conditions, the corresponding carboxylate salt is formed. libretexts.org A range of reagents are effective for this oxidation, including Jones reagent (CrO₃ in aqueous acid), which typically provides good yields at room temperature. libretexts.org Other efficient methods for oxidizing aromatic aldehydes include using Oxone, sodium perborate (B1237305) in acetic acid, or N-hydroxyphthalimide (NHPI) with oxygen as a green oxidant. organic-chemistry.org The mechanism for many of these oxidations proceeds through a gem-diol intermediate, formed by the nucleophilic addition of water to the carbonyl group. libretexts.org
While the aldehyde group is oxidized, the anthracene (B1667546) core itself can be susceptible to oxidation under certain conditions, particularly at the 9 and 10 positions, which can lead to the formation of anthraquinone (B42736) derivatives. worktribe.comresearchgate.net
Table 1: Selected Reagents for the Oxidation of Aromatic Aldehydes
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| Jones Reagent (CrO₃/H₂SO₄) | Aqueous acid, room temperature | Carboxylic Acid | libretexts.org |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Mild conditions | Carboxylic Acid | organic-chemistry.org |
| Sodium Perborate (NaBO₃) | Acetic acid | Carboxylic Acid | organic-chemistry.org |
| N-Hydroxyphthalimide (NHPI) | Oxygen atmosphere | Carboxylic Acid | organic-chemistry.org |
Reduction Reactions, including Conversion to Alcohols
The carbonyl group of this compound can be reduced to a primary alcohol, (anthracen-1-yl)methanol. This is a fundamental reaction in organic synthesis for the preparation of alcohols. pressbooks.publibretexts.org The reduction involves the addition of a hydride ion (:H⁻) from a reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org
Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.pub NaBH₄ is often preferred for its safety and selectivity for aldehydes and ketones, while LiAlH₄ is a more powerful reducing agent capable of reducing esters and carboxylic acids as well. libretexts.orglibretexts.org
Interestingly, the reduction of substituted anthracene carbaldehydes can sometimes lead to unexpected products. For instance, the reduction of 2-hydroxythis compound was reported to yield 1,1'-methylenedianthracen-2-ol rather than the expected simple alcohol, highlighting the complex reactivity that can arise from the interaction of substituents on the anthracene scaffold. epa.gov
Condensation Reactions and Schiff Base Formation
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. mdpi.com This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic azomethine (–C=N–) group. mdpi.combohrium.com
These reactions are fundamental in the synthesis of a wide variety of ligands for metal complexes and biologically active compounds. nih.govscispace.com For example, anthracene-9-carbaldehyde has been condensed with 3,4-diaminopyridine (B372788) to create Schiff base ligands capable of coordinating with rare earth metals like Erbium (Er), Praseodymium (Pr), and Ytterbium (Yb). nih.gov Similarly, various Schiff bases have been synthesized from anthracene derivatives and different amine-containing compounds, such as L-histidine and thiosemicarbazide, leading to molecules with potential fungicidal activity. scispace.com The formation of the imine linkage is a versatile tool for constructing complex molecular architectures based on the anthracene framework.
Photochemical Reactions and Dimerization Mechanisms
The extended π-conjugated system of the anthracene core makes this compound susceptible to various photochemical reactions upon exposure to UV light. The two most predominant photoreactions for anthracene derivatives are [4+4] cycloaddition and the formation of endoperoxides. worktribe.comscispace.com
The [4+4] cycloaddition, or photodimerization, occurs between the 9 and 10 positions of two anthracene molecules, resulting in the formation of a dimer. This process can be reversible, with the dimer reverting to the monomers either thermally or by irradiation with shorter wavelength UV light. worktribe.com The efficiency and nature of this dimerization can be influenced by the substitution pattern on the anthracene ring and the physical state (solution or solid) of the compound. scispace.com
In the presence of oxygen, anthracene derivatives can trap singlet oxygen (¹O₂) via a [4+2] cycloaddition reaction to form a stable 9,10-endoperoxide. worktribe.comresearchgate.net This endoperoxide can then undergo further reactions. For instance, it can decompose to regenerate the starting anthracene and release singlet oxygen, or it can rearrange to form other products, such as anthraquinone. worktribe.comresearchgate.net This photochemical oxidation pathway is a significant transformation for many anthracene compounds.
Multi-Component Reactions Involving Anthracene-carbaldehyde Scaffolds
This compound is a valuable building block in multi-component reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. nih.govresearchgate.net The aldehyde functionality is key to its participation in these reactions.
Several MCRs have been developed utilizing anthracene carbaldehydes to construct diverse heterocyclic systems. For example, a metal-free, two-step synthesis of coumarin (B35378) and pyrazole-fused polycyclic pyridine (B92270) derivatives was achieved through a one-pot, three-component reaction of 9-anthracene carboxaldehyde, 4-hydroxycoumarin, and 3-amino pyrazole. researchgate.net Another strategy involves the indium-catalyzed cyclocondensation of an aromatic aldehyde, β-naphthol, and a cyclic 1,3-dicarbonyl compound to produce diazabenzo[a]anthracene derivatives. nih.govbeilstein-journals.org These MCRs benefit from high atom economy, reduced waste, and the ability to rapidly generate molecular diversity from a single anthracene-based precursor. beilstein-journals.org
Table 2: Examples of Multi-Component Reactions with Anthracene Carbaldehydes
| Anthracene Reactant | Other Components | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| 9-Anthracene carboxaldehyde | 4-Hydroxycoumarin, 3-Amino pyrazole | p-TSA | Fused Polycyclic Pyridine | researchgate.net |
| Aromatic Aldehydes | β-Naphthol, Cyclic 1,3-dicarbonyls | InCl₃ | Diazabenzo[a]anthracene-dione | nih.govbeilstein-journals.org |
Nucleophilic and Electrophilic Reactivity of the Aldehyde Moiety
The reactivity of the aldehyde moiety in this compound is fundamentally governed by the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen. The large, electron-rich anthracene ring system modulates this inherent reactivity.
Electrophilic Carbon: The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles. This electrophilicity is the basis for the reduction and condensation reactions discussed previously, where nucleophiles such as hydride ions (from NaBH₄) or amines attack this site. libretexts.org
Nucleophilic Oxygen: The lone pairs on the carbonyl oxygen atom provide a site of nucleophilicity. This oxygen can be protonated under acidic conditions, which significantly enhances the electrophilicity of the carbonyl carbon, thereby activating the aldehyde towards nucleophilic attack. This is a key step in acid-catalyzed condensation reactions.
Influence of the Anthracene Ring: The anthracene ring itself is susceptible to electrophilic substitution reactions, which preferentially occur at the C9 and C10 positions due to the superior resonance stabilization of the resulting carbocation intermediate (a σ-complex). nowgonggirlscollege.co.in The aldehyde group is an electron-withdrawing group, which would typically deactivate an aromatic ring towards electrophilic attack. However, in the case of anthracene, the inherent high reactivity of the central ring often dictates the position of substitution. Nucleophilic aromatic substitution on the anthracene ring is less common and typically requires the presence of strong electron-withdrawing groups and/or forcing conditions to proceed, for example, via a benzyne-type intermediate. govtpgcdatia.ac.in
Intramolecular and Intermolecular Rearrangement Processes
The chemical reactivity of this compound and its derivatives extends to various rearrangement reactions, which can be triggered by thermal, photochemical, or catalytic conditions. These processes, involving the reorganization of the molecular structure, can be broadly categorized into intramolecular and intermolecular rearrangements. Such transformations are pivotal in the synthesis of complex polycyclic aromatic hydrocarbons and functionalized anthracene scaffolds.
One of the notable intramolecular rearrangement processes that leads to the formation of substituted anthracene-9-carbaldehyde derivatives is the acid-catalyzed Meinwald rearrangement of specific precursors like 10,11-epoxy-dibenzo[a,d]cycloheptan-5-ol derivatives. acs.orgsemanticscholar.org This reaction provides a strategic pathway to introduce substituents at the 10-position of the anthracene core, starting from readily accessible materials.
The general mechanism of this rearrangement involves the protonation of the epoxide oxygen, followed by the opening of the epoxide ring to form a carbocation. A subsequent 1,2-hydride or aryl shift then leads to the formation of the more stable benzylic carbocation, which upon rearrangement and tautomerization yields the final aldehyde product. The selectivity of this rearrangement can be influenced by the nature of the substituents and the reaction conditions, such as temperature and the type of acid catalyst used. For instance, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been effectively employed to promote this transformation. acs.orgsemanticscholar.org
In the absence of activating groups that facilitate intramolecular cyclization, other acid-catalyzed processes can occur, such as dehydration to form various anthracene derivatives, which may or may not involve skeletal rearrangement. nih.gov
Intermolecular rearrangement processes involving this compound are less specifically documented in the literature. However, based on the general reactivity of aromatic aldehydes, it is plausible that they can participate in intermolecular reactions that involve rearrangement steps. For example, in Lewis acid-catalyzed Friedel-Crafts type reactions with electron-rich arenes, the initial adduct could potentially undergo rearrangement before the final product is formed, although this is more speculative in the context of this compound itself without direct literature evidence. beilstein-journals.org
Pericyclic reactions, such as sigmatropic rearrangements, represent another class of intramolecular transformations. prgc.ac.inlibretexts.orghcpgcollege.edu.inimperial.ac.ukpressbooks.pubchemtube3d.com While specific examples for this compound are not extensively reported, the anthracene moiety can, in principle, participate in such concerted reactions under thermal or photochemical conditions, leading to isomeric products. The Woodward-Hoffmann rules and frontier molecular orbital theory govern the stereochemical outcomes of these reactions. prgc.ac.in
The study of these rearrangement processes is crucial for expanding the synthetic utility of this compound and for creating novel molecular architectures with potentially interesting photophysical and electronic properties.
Research Findings on Meinwald Rearrangement for the Synthesis of Substituted 9-Anthraldehyde (B167246) Derivatives
| Precursor | Catalyst | Product(s) | Yield (%) | Reference |
| 10,11-Epoxy-10-(naphthalen-1-yl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | BF₃·OEt₂ | 10-(Naphthalen-1-yl)anthracene-9-carbaldehyde | Moderate | acs.org |
| 10,11-Epoxy-10-(naphthalen-2-yl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | BF₃·OEt₂ | 10-(Naphthalen-2-yl)anthracene-9-carbaldehyde | Moderate | acs.org |
| Ferrocenyl-substituted epoxy-dibenzo[a,d]cycloheptenol | BF₃·OEt₂ | Ferrocenyl-anthracene aldehyde and transannular cyclization product | - | acs.org |
Advanced Spectroscopic and Structural Characterization of Anthracene 1 Carbaldehyde Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of atoms within the anthracene-1-carbaldehyde framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of an anthracene (B1667546) derivative provides valuable information about the arrangement of protons on the aromatic rings. For instance, in a related compound, 9-anthraldehyde (B167246), the aldehydic proton appears as a singlet at a downfield chemical shift of approximately 11.36 ppm, which is characteristic of aldehydes. rsc.org The aromatic protons typically resonate in the region of 7.4 to 8.9 ppm, with their specific chemical shifts and coupling patterns being highly dependent on their position on the anthracene rings and the presence of substituents. rsc.org The coupling constants between adjacent protons are crucial for determining their relative positions.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Anthracene Derivatives
| Compound | Nucleus | Aldehydic | Aromatic |
|---|---|---|---|
| 9-Anthraldehyde | ¹H | 11.36 (s) | 8.85 (d), 8.47 (s), 7.90 (d), 7.58 (t), 7.45 (t) |
| 9-Anthraldehyde | ¹³C | 192.9 | 135.2, 132.0, 130.9, 129.3, 129.0, 125.6, 124.5, 123.5 |
Data sourced from a study on palladium-catalyzed synthesis. rsc.org
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds. A strong absorption band in the region of 1670-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the anthracene rings appear in the 1400-1600 cm⁻¹ region. The IR spectrum for solid anthracene shows characteristic peaks that can be used for identification. nist.gov
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of anthracene and its derivatives shows distinctive bands. For solid anthracene, key Raman bands appear at approximately 401, 756, 1164, 1403, and 1563 cm⁻¹. researchgate.net These bands are associated with the skeletal vibrations of the fused aromatic rings. The C=O stretch of the aldehyde is also observable in the Raman spectrum, though its intensity can vary. The combination of FT-IR and FT-Raman data allows for a comprehensive analysis of the vibrational modes of this compound. si.eduwallonie.be
Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Anthracene Derivatives
| Vibrational Mode | FT-IR (Anthracene) | FT-Raman (Anthracene) |
|---|---|---|
| Aromatic C-H Stretch | >3000 | - |
| C=O Stretch (Aldehyde) | ~1670-1700 | ~1670-1700 |
| Aromatic C=C Stretch | 1400-1600 | 1403, 1563 |
| Ring Vibrations | - | 401, 756, 1164 |
Data compiled from various spectroscopic studies. nist.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of anthracene and its derivatives is characterized by distinct absorption bands that arise from π-π* transitions within the conjugated aromatic system. nih.govyoutube.com
For anthracene dissolved in cyclohexane (B81311), characteristic absorption maxima are observed at approximately 340 nm, 356 nm, and 375 nm. omlc.orgphotochemcad.com The introduction of a carbaldehyde group at the 1-position can cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the electronic influence of the aldehyde group. The spectrum of 9-anthracenecarboxaldehyde, for example, shows absorption maxima that are shifted compared to unsubstituted anthracene. nist.gov The fine vibrational structure often observed in the absorption bands of anthracene is a hallmark of its rigid, planar structure. nih.govcdnsciencepub.com
Table 3: UV-Vis Absorption Maxima (λmax) for Anthracene and a Derivative
| Compound | Solvent | λmax (nm) |
|---|---|---|
| Anthracene | Cyclohexane | 340, 356, 375 |
| 9,10-bis(diisopropylsilyl)anthracene | Hexane (B92381) | 399 |
Data sourced from photophysical studies. nih.govomlc.orgphotochemcad.com
Fluorescence Spectroscopy for Emission Characteristics and Quantum Yields
Fluorescence spectroscopy provides insights into the emissive properties of molecules after they have absorbed light. Anthracene and many of its derivatives are known for their strong fluorescence.
Upon excitation at an appropriate wavelength, this compound exhibits fluorescence, emitting light at longer wavelengths than it absorbs. The fluorescence spectrum of anthracene in cyclohexane shows emission peaks typically in the range of 380-450 nm. omlc.org The quantum yield of fluorescence (Φf), which is a measure of the efficiency of the fluorescence process, is an important parameter. For anthracene in ethanol (B145695), the quantum yield is reported to be around 0.27-0.28. omlc.orgresearchgate.net The presence of the aldehyde group can influence the fluorescence properties, potentially leading to changes in the emission wavelength and quantum yield due to its electronic and steric effects. cdnsciencepub.com
Table 4: Fluorescence Properties of Anthracene
| Compound | Solvent | Emission Maxima (nm) | Quantum Yield (Φf) |
|---|---|---|---|
| Anthracene | Cyclohexane | ~380-450 | 0.36 |
| Anthracene | Ethanol | - | 0.27 - 0.28 |
Data compiled from various sources. omlc.orgresearchgate.net
Single-Crystal X-ray Diffraction for Solid-State Molecular and Packing Structures
X-ray diffraction studies on anthracene derivatives reveal the planarity of the anthracene core and the orientation of the substituent groups. mdpi.comresearchgate.netresearchgate.net The crystal packing, which describes how molecules are arranged in the crystal lattice, is also elucidated. This includes the identification of intermolecular interactions such as π-π stacking and hydrogen bonding (if applicable), which play a crucial role in the solid-state properties of the material. For example, studies on related anthracene carboxylic acids have detailed the hydrogen bonding networks and crystal packing. researchgate.net
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. rsc.orgnih.gov It also provides valuable structural information through the analysis of fragmentation patterns. semanticscholar.orgchim.luresearchgate.net
In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its exact molecular mass. The high-resolution mass spectrum allows for the determination of the precise elemental formula. nih.gov Under electron ionization (EI), the molecule can fragment in a characteristic manner. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom (M-1) and the loss of the formyl group (M-29), leading to the formation of the anthracenyl cation. The fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification. nist.govchim.lu
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Anthracene |
| 9-Anthraldehyde |
| Anthracene carboxylic acid |
| 9,10-bis(diisopropylsilyl)anthracene |
Computational and Theoretical Chemistry Studies of Anthracene 1 Carbaldehyde Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the properties of aromatic systems like anthracene-1-carbaldehyde.
Molecular Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, a key aspect of its conformation is the orientation of the aldehyde group relative to the plane of the anthracene (B1667546) core.
Theoretical calculations on related substituted anthracenes, such as 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, have been performed using DFT methods to predict their geometry. rsc.org In these studies, the optimized molecular structures are often compared with experimental data from X-ray crystallography to validate the computational method. rsc.orgnih.gov For instance, in a study on an anthracene-based Diels-Alder adduct, the B3LYP functional without dispersion correction provided the closest approximations to the crystal structure. nih.gov The planarity of the aromatic rings and the bond lengths and angles of the substituent groups are critical parameters determined through these optimizations. rsc.org
Table 1: Representative Calculated Bond Lengths for Anthracene Core
| Bond | Bond Length (Å) |
|---|---|
| C1-C2 | 1.37 |
| C2-C3 | 1.42 |
| C9-C9a | 1.43 |
| C4a-C9a | 1.43 |
Note: Data is illustrative for the parent anthracene molecule and may vary with substitution and computational method.
Electronic Structure Investigations: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties.
For anthracene derivatives, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is a π*-orbital. In a study on anthracenyl chalcone (B49325) (Anth-1), a derivative of this compound, the HOMO electrons are distributed on the ethylenic bridge and the anthracene ring, which acts as a strong donor. acs.org At the LUMO level, the charge densities are spread over the entire molecule. acs.org The HOMO-LUMO energy gap for Anth-1 was calculated to be 3.09 eV. acs.org In another study on various substituted anthracenes, HOMO levels were found to range from -5.742 eV to -5.119 eV. diva-portal.org
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Anthracene Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Anth-1 Chalcone | -5.62 | -2.53 | 3.09 acs.org |
| Anthracene Derivative 4 | -5.119 | -2.582 | 2.537 diva-portal.org |
| Benzo[b]carbazole carbaldehyde 5 | -5.742 | -2.348 | 3.394 diva-portal.org |
Note: The data is for derivatives of anthracene and illustrates the typical range of these electronic properties.
Analysis of Charge Distribution and Intramolecular Charge Transfer (ICT)
The distribution of electron density within a molecule can be analyzed using methods like Mulliken population analysis. acs.orgrsc.org This analysis reveals the partial charges on each atom, providing insight into the molecule's polarity and reactive sites. In molecules with electron-donating and electron-accepting groups, photoexcitation can lead to an intramolecular charge transfer (ICT), where an electron moves from the donor to the acceptor part of the molecule.
In a computational study of anthracenyl chalcone (Anth-1), the Mulliken charge analysis indicated a positive charge on the acceptor (electrophilic) part and a negative charge on the donor (nucleophilic) part. acs.org The presence of the aldehyde group, an electron-withdrawing group, on the electron-rich anthracene core suggests that this compound likely exhibits ICT characteristics upon excitation.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack).
For substituted anthracenes, the MEP map would show negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles or for hydrogen bonding. rsc.org The aromatic rings generally show regions of negative potential above and below the plane, characteristic of π-systems.
Prediction and Interpretation of Spectroscopic Data (UV-Vis, Fluorescence, IR, NMR)
Computational methods are widely used to predict and interpret various types of spectra.
UV-Vis and Fluorescence: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic absorption spectra (UV-Vis). researchgate.net It can predict the excitation energies and oscillator strengths of electronic transitions. For anthracene derivatives, the absorption spectra are characterized by transitions within the π-electron system. nih.gov The calculated spectra are often compared with experimental data to confirm the molecular structure and understand the nature of the electronic transitions. researchgate.net
Infrared (IR): DFT calculations can predict the vibrational frequencies of a molecule. acs.org These calculated frequencies, after appropriate scaling, can be compared with experimental IR spectra to identify characteristic vibrational modes, such as the C=O stretch of the aldehyde group and the various C-H and C-C vibrations of the anthracene core. acs.org
Nuclear Magnetic Resonance (NMR): The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. udemedellin.edu.coresearchgate.netnih.gov By optimizing the molecular geometry and then performing a GIAO calculation, theoretical ¹H and ¹³C NMR spectra can be generated. udemedellin.edu.conih.gov These theoretical spectra are invaluable for assigning the signals in experimental NMR data and confirming the structure of complex molecules like this compound. researchgate.net
Reaction Mechanism Elucidation and Reaction Pathway Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies.
For this compound, several reaction types are of interest. The aldehyde group can undergo reactions such as nucleophilic addition and oxidation. The anthracene core is known to participate in cycloaddition reactions, particularly the Diels-Alder reaction at the 9 and 10 positions.
Theoretical studies on the reductive etherification of aromatic aldehydes have been performed using DFT to elucidate the reaction mechanism. acs.org These studies investigate the role of catalysts and solvent effects on the reaction pathway. Similarly, the mechanisms of other reactions involving aromatic aldehydes, such as the Henry reaction and aldol (B89426) reactions, have been explored computationally. rsc.orgnih.gov These studies typically involve locating the transition state structures and calculating the energy barriers for each step of the proposed mechanism. nih.gov
The Diels-Alder reaction of substituted anthracenes has also been the subject of computational analysis. nih.gov DFT calculations are used to predict the regioselectivity and stereoselectivity of the reaction and to understand the influence of substituents on the activation energy. nih.gov While a specific study on the Diels-Alder reaction of this compound was not found, the principles from studies on other substituted anthracenes would be applicable. The presence of the aldehyde group at the 1-position would influence the electronic properties of the diene system and thus the kinetics and thermodynamics of the cycloaddition.
Simulation of Solvation Effects and Environmental Sensitivity
The study of solvation effects through computational simulation provides critical insights into the behavior of molecules in different solvent environments. For aromatic aldehydes like this compound, the surrounding solvent molecules can significantly influence their electronic and photophysical properties. While specific computational studies focusing exclusively on this compound are not extensively documented, the principles can be understood by examining research on analogous compounds such as anthracene-9-carbaldehyde and other aromatic molecules.
Computational models, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting how the polarity of a solvent will affect the electronic structure of a solute. These methods can calculate the shift in absorption and emission spectra (solvatochromism) as the solvent environment changes. For instance, in polar solvents, the aldehyde group of an anthracene carbaldehyde molecule can engage in dipole-dipole interactions and potentially hydrogen bonding, which alters the energy levels of its frontier molecular orbitals (HOMO and LUMO).
Simulations of solvation are often performed using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good qualitative understanding of solvation effects. Explicit solvent models, on the other hand, involve simulating a discrete number of solvent molecules around the solute. This method, often coupled with molecular dynamics (MD) simulations, offers a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bond formation and the structure of the solvation shell.
The environmental sensitivity of this compound is a direct consequence of these solvation effects. The aldehyde group, being a polar functional group, makes the molecule sensitive to the polarity of its surroundings. This sensitivity can be harnessed for various applications, such as fluorescent probes for sensing local environmental changes. For example, a change in the fluorescence quantum yield or a shift in the emission wavelength of this compound in different solvents can be correlated with the solvent's polarity. Computational studies can help to rationalize these observed changes by modeling the specific interactions at the molecular level.
A summary of how different solvent properties can influence the photophysical characteristics of aromatic aldehydes, as predicted by computational simulations, is presented in the table below.
| Solvent Property | Predicted Influence on this compound | Computational Method |
| Polarity (Dielectric Constant) | Can induce red or blue shifts in absorption and emission spectra (solvatochromism). | TD-DFT with PCM |
| Hydrogen Bonding Capability | Can form specific hydrogen bonds with the aldehyde oxygen, affecting excited state properties. | Explicit solvent MD simulations, DFT cluster calculations |
| Viscosity | Can restrict intramolecular rotations, potentially leading to enhanced fluorescence. | Not directly simulated, but can be inferred from simulations of conformational changes. |
Intermolecular Interaction Modeling in Aggregated States
The aggregation behavior of this compound is governed by a complex interplay of intermolecular interactions. Computational and theoretical chemistry studies are pivotal in elucidating the nature and strength of these interactions, which ultimately determine the packing of molecules in the solid state and the properties of aggregated species in solution.
In the aggregated state, non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces are dominant. The planar aromatic core of the anthracene moiety predisposes the molecule to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The presence of the aldehyde group introduces additional possibilities for intermolecular interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of C–H···O hydrogen bonds with neighboring molecules. These directional interactions can significantly influence the crystal packing arrangement.
Computational modeling, particularly using methods like DFT with dispersion corrections (DFT-D), is essential for accurately describing these non-covalent interactions. Such calculations can predict the most stable packing arrangements and quantify the energetic contributions of different types of interactions. For instance, studies on related anthracene derivatives have shown that the substitution pattern on the anthracene core can dramatically alter the balance between π-π stacking and hydrogen bonding, leading to different crystal polymorphs with distinct photophysical properties. researchgate.net
The aggregation of this compound in solution can also be modeled computationally. Molecular dynamics simulations can be used to study the self-assembly process, revealing how individual molecules come together to form larger aggregates. These simulations can provide insights into the structure and stability of the aggregates, as well as the role of the solvent in mediating the aggregation process. For example, in non-polar solvents, π-π interactions are expected to be the primary driving force for aggregation, while in polar solvents, solvophobic effects may also play a significant role.
The table below summarizes the key intermolecular interactions that are likely to be important in the aggregated states of this compound and the computational methods used to study them.
| Interaction Type | Description | Relevant Computational Methods |
| π-π Stacking | Attractive, non-covalent interactions between the aromatic rings of adjacent anthracene moieties. | DFT-D, Symmetry-Adapted Perturbation Theory (SAPT) |
| Hydrogen Bonding | Formation of C–H···O bonds between the aldehyde group and hydrogen atoms on neighboring molecules. | Crystal structure prediction methods, DFT calculations on molecular clusters |
| van der Waals Forces | Weak, non-specific attractive forces between all atoms. | Molecular Mechanics (MM), MD simulations |
Analysis of the crystal structures of similar anthracene derivatives often reveals herringbone or slipped-stack packing motifs, which are common for polycyclic aromatic hydrocarbons. iucr.org The specific arrangement is a compromise between maximizing attractive π-π and hydrogen bonding interactions while minimizing steric repulsion. Computational studies can help to rationalize these observed packing arrangements and predict how modifications to the molecular structure might influence the solid-state properties.
Photophysical and Optoelectronic Research on Anthracene 1 Carbaldehyde Derivatives
Luminescence Properties: Fluorescence Quantum Yields and Emission Maxima Analysis
The luminescence properties of anthracene (B1667546) derivatives, including those with a carbaldehyde group, are a central focus of research due to their potential in various optoelectronic applications. The fluorescence quantum yield (QY) and emission maxima are key parameters that characterize the efficiency and color of their light emission.
For instance, the fluorescence quantum yield of anthracene itself is reported to be 0.36 in cyclohexane (B81311) and 0.27 in ethanol (B145695). omlc.org The emission spectrum of anthracene in cyclohexane, when excited at 350 nm, shows characteristic vibronic structures. omlc.org The introduction of different functional groups and their positions on the anthracene core significantly influences these photophysical properties.
A study on anthracene-based metal-organic frameworks (MOFs) revealed that the fluorescence quantum yield of a 2,6-anthracenedicarboxylic acid (2,6-ADCA) based MOF was 0.87 ± 0.04, which is comparable to the free ligand. osti.gov This suggests that the incorporation into the MOF structure had a negligible effect on its radiative decay process. osti.gov In contrast, a 1,4-anthracenedicarboxylic acid based MOF exhibited a broader emission with a maximum at approximately 465 nm. osti.gov
The position of substituents plays a crucial role. For example, a comparison of anthracene-carboxylate (ACA) isomers showed different emission maxima. 1-ACA, 2-ACA, and 9-ACA exhibited emission maxima at 456 nm, 449 nm, and 468 nm, respectively, in tetrahydrofuran (B95107) (THF). rsc.org
Furthermore, the environment, such as solvent polarity and viscosity, can dramatically alter the luminescence behavior. For an anthracene-guanidine derivative, the emission spectra in nonprotic and apolar solvents like toluene (B28343) and dichloromethane (B109758) showed a maximum between 410–440 nm, indicative of the monomer form. nih.gov The fluorescence lifetime of the anthracene monomer is typically around 5-6 ns. nih.gov
A study focusing on a novel furan-2-carbaldehyde derivative determined its fluorescence quantum yield in ethanol to be 27.126% at an excitation wavelength of 385 nm and 27.354% at 397 nm. nih.govresearchgate.net This highlights the impact of specific molecular structures on emission efficiency.
Interactive Data Table: Photophysical Properties of Anthracene Derivatives
Aggregation-Induced Emission (AIE) Characteristics of Anthracene-carbaldehyde Derivatives
Aggregation-induced emission (AIE) is a phenomenon where molecules that are weakly emissive in solution become highly luminescent in the aggregated state. This is often attributed to the restriction of intramolecular motions in the solid state. researchgate.net Research has shown that modifying anthracene with aldehyde groups can induce AIE properties. researchgate.net
Specifically, studies on 9-anthraldehyde (B167246) (AnA) and 9,10-anthracenedicarboxaldehyde (AnDA) have demonstrated that the aldehyde groups can transform the aggregation-caused quenching (ACQ) behavior of anthracene into AIE. researchgate.net The crystal structures of these molecules reveal that the aldehyde groups introduce steric hindrance that reduces intermolecular π-π stacking. researchgate.net Additionally, intermolecular hydrogen bonding interactions help to restrict intramolecular rotation, further promoting emission in the aggregated state. researchgate.net
Other anthracene derivatives have also been shown to exhibit AIE. For example, a series of 9,10-diheteroarylanthracene derivatives displayed distinct AIE behaviors, with the heterocyclic moiety being a key factor. rsc.org Similarly, some 9,10-distyrylanthracene (B86952) derivatives are AIE-active, with their solid-state fluorescence properties being dependent on the length of attached alkoxy chains. rsc.org
The AIE phenomenon is not universal to all anthracene derivatives. For instance, in a study of piperidylanthracenes, AIE was only observed for 1,4-bis(piperidyl)anthracene and 9,10-bis(piperidyl)anthracene, where the piperidyl groups are in a para-position to each other. researchgate.net This highlights the importance of specific substitution patterns in achieving AIE.
The potential applications for these AIE-active anthracene derivatives are vast, including their use in bioimaging and as solid-state emitters in organic light-emitting diodes (OLEDs). nih.govresearchgate.net
Solvatofluorochromic Behavior and Solvent Polarity Sensing
Solvatofluorochromism refers to the change in a substance's fluorescence color (emission wavelength) with the polarity of the solvent. This property makes such compounds useful as molecular probes for solvent polarity. Anthracene derivatives, particularly those with donor-acceptor structures, often exhibit significant solvatofluorochromic effects.
For instance, 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives show notable solvatofluorochromic properties. rsc.org The emission from these compounds is sensitive to the solvent's ability to form hydrogen bonds and its dipolarity. rsc.org An intramolecular charge transfer (ICT) from the imidazole (B134444) to the anthracene moiety upon excitation leads to a more polar excited state. rsc.org Consequently, polar aprotic solvents stabilize this excited state, causing a redshift in the emission wavelength. rsc.org
Similarly, weak donor-strong acceptor-linked anthracenyl π-conjugates have been developed that display strong solvatochromism. acs.org A 4-nitro substituted derivative showed a significant redshift of 84 nm as solvent polarity increased, making it a potential probe for discriminating between solvents with different polarities. acs.org
The fluorescence quantum yield of some anthracene derivatives is also highly dependent on solvent polarity. For example, 1-isocyano-5-aminoanthracene derivatives are highly fluorescent in nonpolar solvents but become practically non-fluorescent in more polar environments like dioxane. mdpi.com This "turn-off" response to polarity can be utilized for sensing applications. mdpi.com
The solvatochromic behavior of probes like 1-pyrenecarbaldehyde has been studied in various solvents, including room-temperature ionic liquids, to understand the microenvironment polarity. rsc.org This demonstrates the broad applicability of carbaldehyde-functionalized aromatic compounds in probing solvent characteristics.
Charge Carrier Mobility and Transport Properties in Functionalized Anthracene Systems
The charge carrier mobility of organic materials is a critical parameter for their application in electronic devices such as organic field-effect transistors (OFETs) and organic solar cells. Anthracene and its functionalized derivatives are known for their potential as semiconductor materials.
Functionalization of the anthracene core can significantly impact charge transport properties. Theoretical studies using density functional theory (DFT) have shown that introducing electron-withdrawing groups can enhance charge carrier mobility compared to unsubstituted anthracene. researchgate.net The reorganization energy, which is the energy required for the molecule to relax its geometry after a charge transfer, is a key factor influencing mobility. bohrium.com
Experimental measurements on vacuum-deposited films of highly substituted 10-RO-acenes, including two anthracene carbaldehydes, have been conducted using methods like space-charge limited current (SCLC) and Time of Flight (TOF). bohrium.com These studies confirmed that the transport of holes follows a hopping mechanism and that there is good agreement between experimental mobility values and theoretical calculations based on Marcus-Hush theory. bohrium.com
In a study of an anthracene-based fluorophore and its Re(I) complexes, the effective charge carrier mobilities were calculated from the SCLC region of their current-voltage characteristics. acs.org The mobilities were in the range of 10⁻⁶ m² V⁻¹ s⁻¹ and were observed to increase upon illumination with light, indicating a photoconductive effect. acs.org
The side chains on anthracene-based conjugated polymers also play a crucial role in determining charge carrier mobility. researchgate.net Variations in side-chain structure and distribution can lead to differences in the π-π stacking of the polymer backbones, resulting in hole mobilities that can vary by almost two orders of magnitude. researchgate.net
Interactive Data Table: Charge Carrier Mobility in Anthracene Derivatives
Electrochemical Properties and Redox Potentials
The electrochemical properties of anthracene-1-carbaldehyde and its derivatives are crucial for their use in applications such as redox flow batteries, sensors, and as materials for OLEDs. Cyclic voltammetry is a common technique used to investigate their redox behavior, including oxidation and reduction potentials.
The redox potential of anthracene can be modulated by the introduction of functional groups. For example, the reduction of anthracene by SmI₂(H₂O)n complexes has been studied to determine the effective redox potential of these reagents, which was found to be in the range of -2.2 V vs SCE. acs.org
In a study of functionalized mono-, bis-, and trisanthracenyl bridged Ru(II) bis(2,2':6',2''-terpyridine) complexes, the electrochemical properties were investigated. nih.gov The complexes showed a reversible one-electron oxidation assigned to the Ru(III)/Ru(II) couple, with potentials varying depending on the number of anthracene units. nih.gov Ligand-based oxidation and reduction potentials were also observed, with the number of anthracene units influencing the electron-donating ability of the complexes. nih.gov
The electrochemical behavior of an anthracene-containing gold(I) triphenylphosphine (B44618) acetylide complex revealed an irreversible oxidation at 230 mV, followed by two reversible redox processes at 385 and 505 mV. d-nb.info The irreversible oxidation at a higher potential (1160 mV) was attributed to the oxidation of the anthracene π-system. d-nb.info
The presence of a carboxylic acid group with an intramolecular hydrogen bond in a naphthoquinone derivative was shown to shift the reduction potential by 370 mV more positive compared to the unsubstituted naphthoquinone. conicet.gov.ar This highlights the significant role of intramolecular interactions in tuning redox properties.
Furthermore, the incorporation of a diaza moiety into an anthraquinone (B42736) structure can lead to a positive shift in the redox potential of about 300 mV, making these compounds promising for use as active materials in redox flow batteries. researchgate.net
Supramolecular Chemistry and Engineered Self Assembly
Design and Synthesis of Host-Guest Systems Involving Anthracene-carbaldehyde Moieties
The design of host-guest systems is a cornerstone of supramolecular chemistry, where a host molecule with a specific cavity binds a guest molecule. Anthracene (B1667546) derivatives are frequently incorporated into host structures to act as fluorescent reporters or as photo-active components. Host-guest chemistry provides a powerful strategy for controlling chemical reactions and separations. acs.orgacs.org
While specific research on anthracene-1-carbaldehyde as a primary component in host-guest systems is nascent, the principles are well-established with closely related anthracene derivatives. For instance, anthracene-containing host compounds with roof-shaped cavities have been designed for the selective inclusion of guest molecules. acs.org Similarly, hyperbranched polyesteramine architectures have been shown to act as hosts for anthracene-9-carboxylic acid, where the binding is driven by interactions between the host's amine groups and the guest's carboxylic acid. tandfonline.com This demonstrates the potential for the aldehyde group of this compound to engage in analogous interactions, such as hydrogen bonding with complementary functional groups on a host molecule.
The synthesis of such systems often involves multi-step organic reactions to build a macrocyclic or cage-like host that incorporates the anthracene unit. acs.org The host's cavity size, shape, and electronic properties are tailored to selectively bind specific guests. The binding affinity in these systems is governed by a combination of non-covalent forces. The efficiency of these host-guest complexes can be exceptionally high, with binding affinities that significantly expand the toolkit for supramolecular design. nih.gov
Table 1: Examples of Host-Guest Systems with Anthracene Derivatives
| Host Type | Guest Moiety | Key Interactions | Application/Feature | Reference |
|---|---|---|---|---|
| Hyperbranched Polyesteramine | Anthracene-9-carboxylic acid | Amine-Carboxylic Acid | Light-harvesting, pH-switching | tandfonline.com |
| TADDOL Derivative | Pyridines | Hydrogen Bonding, CH-π | Selective Separation | acs.org |
| Fe(II)4L6 Tetrahedral Cage | Fullerene (C60) | Encapsulation, π-π Stacking | Post-Assembly Modification | acs.org |
| Cucurbit scispace.comuril (CB scispace.com) | Adamantane (Ad) | Hydrophobic, Ion-Dipole | High-Affinity Recognition | nih.gov |
Self-Assembly Strategies for Ordered Architectures
Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. aip.org For anthracene derivatives, this process is driven by a delicate balance of intermolecular forces, leading to the formation of well-defined nanoscale and microscale architectures. nih.govmdpi.com The aldehyde functionality in this compound can play a crucial role in directing this assembly through specific hydrogen bonding patterns and dipole-dipole interactions.
Researchers have demonstrated that simple anthracene derivatives can form highly ordered two-dimensional structures at solid/liquid interfaces, creating porous networks capable of incorporating guest molecules. nih.gov The self-assembly of 9-anthracene carboxylic acid on silver surfaces, for example, shows remarkable polymorphism, where different ordered phases (from straight belts to complex kagome structures) can be formed depending on the molecular surface density. mdpi.com This structural diversity arises from the competition between intermolecular hydrogen bonding of the carboxyl groups and molecule-substrate interactions. mdpi.com It is anticipated that the aldehyde group of this compound would similarly direct assembly, potentially forming head-to-head dimers or extended chains via C-H···O hydrogen bonds.
In solution, amphiphilic anthracene derivatives can self-assemble into larger aggregates like micelles and vesicles. researchgate.net The process can be complex, sometimes involving the aggregation of primary micelles into larger secondary structures. researchgate.net These strategies leverage the hydrophobic nature of the anthracene core and the hydrophilic character of functional groups to create architected macromolecules. aip.org
Photo-responsive Supramolecular Assemblies and Reversible Photoreactions
A key feature of anthracene derivatives is their ability to undergo a [4+4] photocycloaddition reaction upon irradiation with UV light (typically >350 nm), forming a dimer. nih.govresearchgate.net This process is often reversible, with the original anthracene monomers being regenerated by irradiation at a shorter wavelength (<300 nm) or by heating. researchgate.netnih.gov This reversible photoreaction is a powerful tool for creating photo-responsive or "smart" materials.
Supramolecular assemblies incorporating this compound can be designed to change their structure and properties in response to light. nih.govrsc.org For example, the photodimerization of anthracene units within a self-assembled structure can act as a trigger to induce a larger structural change, such as the cross-linking of a polymer network or the disassembly of an aggregate. researchgate.netnih.gov The conversion of the planar, fluorescent anthracene moiety into a non-planar, non-fluorescent dimer results in significant changes to the system's optical and physical properties.
The efficiency and selectivity of these photoreactions can be controlled by the supramolecular environment. acs.orgrsc.org By pre-organizing the anthracene moieties within a host-guest complex or a crystalline lattice, it is possible to direct the photodimerization to yield a specific isomer with high selectivity, which is often difficult to achieve in solution. rsc.org This concept has been used to create chiroptical switches and materials with erasable and rewritable photochromic properties. nih.govacs.org
Table 2: Photoreaction Characteristics of Anthracene Derivatives
| Process | Trigger | Wavelength (Typical) | Reverse Trigger | Wavelength (Typical) | Reference |
|---|---|---|---|---|---|
| [4+4] Photodimerization | UV Light | >350 nm | UV Light or Heat | <300 nm or >120 °C | researchgate.net |
| Intramolecular Cycloaddition | UV Light | 366 nm | UV Light or Heat | 254 nm | nih.gov |
| Photoreaction with O2 | Light Irradiation | N/A | Heat (>120 °C) | N/A | acs.org |
Non-covalent Interactions in Supramolecular Structures (e.g., π-π Stacking, Hydrogen Bonding)
The structure and stability of supramolecular assemblies containing this compound are dictated by a suite of non-covalent interactions. rsc.orgnih.gov The most significant among these are π-π stacking and hydrogen bonding.
π-π Stacking: The large, flat aromatic surface of the anthracene core makes it highly susceptible to π-π stacking interactions. rsc.org These interactions are a major driving force in the self-assembly of anthracene derivatives, leading to the formation of columnar or herringbone packing arrangements. nih.govmdpi.com While often depicted as a face-to-face interaction, a parallel-displaced arrangement is generally preferred, a phenomenon driven by a complex interplay of Pauli repulsion, dispersion, and electrostatics rather than simple quadrupolar interactions. nih.gov The strength of these interactions is crucial for the stability of the resulting supramolecular architectures and influences their electronic properties. mdpi.comacs.org
Applications in Advanced Functional Materials and Technologies
Components for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The inherent fluorescence and charge-transporting capabilities of the anthracene (B1667546) moiety make its derivatives, including those synthesized from anthracene-1-carbaldehyde, highly suitable for applications in organic electronics. researchgate.netsci-hub.senih.govresearchgate.netmdpi.com These materials are integral to the fabrication of both OLEDs, which are revolutionizing display and lighting technologies, and OFETs, which are fundamental components of flexible and transparent electronics. researchgate.netmpg.denih.gov
In the realm of OLEDs , anthracene derivatives are prized for their high photoluminescence quantum yields and thermal stability, which are crucial for achieving efficient and long-lasting devices. mdpi.comresearchgate.netoptica.org They can function as blue-emitting materials, a critical component for full-color displays, or as host materials for other emitters. mdpi.com For instance, a novel blue host material, 2-NaAN-1-PNa, derived from an asymmetric anthracene structure, has demonstrated excellent performance in a doped OLED device, exhibiting a low operating voltage of 3.9 V, a high external quantum efficiency (EQE) of 8.3%, and a luminance of 934 cd/m². mdpi.com Another study on anthracene derivatives with diphenylamino-fluorene end-capping groups reported yellowish-orange light emission with high current density. researchgate.net The modification of the anthracene core, often initiated from precursors like this compound, allows for the fine-tuning of emission colors and device efficiencies.
The performance of OLEDs based on anthracene derivatives is summarized in the table below:
| Emitting Material/Host | Dopant | Max. EQE (%) | Luminance (cd/m²) | Color | Reference |
| 2-NaAN-1-PNa (Host) | 3Me-1Bu-TPPDA | 8.3 | 934 | Blue | mdpi.com |
| Anthracene derivative with diphenylamino-fluorene | - | - | - | Yellowish-orange | researchgate.net |
| pTAHPI-based device | - | 8.13 | 18,100 | Blue | researchgate.net |
| MS-OC (Host) | CN-T2T | 27.1 | 142,464 | Yellow | rsc.org |
| Tetradentate Pt(II) complex | - | - | ~70,000 | - | nih.gov |
For OFETs , the planar structure of anthracene and its derivatives facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport. nih.govresearchgate.net This property leads to high charge carrier mobilities, a key performance metric for transistors. sci-hub.seresearchgate.net Research has shown that anthracene-based semiconductors can achieve mobilities on the order of 1 cm² V⁻¹ s⁻¹ with high on/off current ratios, making them competitive with other organic semiconductor materials. sci-hub.sempg.de For example, OFETs based on di(phenylvinyl)anthracene (DPVAnt) have demonstrated mobilities as high as 1.3 cm² V⁻¹ s⁻¹ and on/off ratios of 10⁷. mpg.de Furthermore, 2,6-bis-phenylethynyl-anthracene (BPEA) has been identified as a material with both high mobility (up to 4.52 cm² V⁻¹ s⁻¹) and low contact resistance, a critical factor for improving device performance. nih.gov
Key performance parameters of OFETs utilizing anthracene derivatives are highlighted in the following table:
| Semiconductor | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
| Di(phenylvinyl)anthracene (DPVAnt) | 1.3 | 10⁷ | mpg.de |
| Pentacene | 1.0 | 10⁷ | mpg.de |
| 2,6-Diphenyl anthracene (DPA) | - | - | nih.gov |
| 2,6-Bis-phenylethynyl-anthracene (BPEA) | 4.52 | - | nih.gov |
| P3HT | 7.21 x 10⁻² | ~10⁴ | acs.org |
Polymeric Materials and Cross-linkable Systems (e.g., for Reworkable Adhesives)
The reactivity of the aldehyde group in this compound, combined with the photochemical properties of the anthracene core, provides a powerful platform for the design of novel polymeric materials and cross-linkable systems. researchgate.netresearchgate.netresearchgate.net A particularly interesting application is the development of reworkable adhesives, which can be bonded and debonded on demand, facilitating repair and recycling of assembled products. researchgate.netresearchgate.nettandfonline.com
The key to these reworkable systems lies in the reversible [4π+4π] photocycloaddition of anthracene moieties. optica.orgrsc.orgresearchgate.netscispace.comrsc.org Upon irradiation with UV light (typically >300 nm), two anthracene units can form a dimer, creating a cross-link between polymer chains and solidifying the material. optica.orgrsc.orgresearchgate.net This process can be reversed by applying heat or irradiating with shorter wavelength UV light (<300 nm), which cleaves the dimer and returns the material to its original, often liquid, state. optica.orgtandfonline.comrsc.org
Researchers have successfully incorporated anthracene derivatives, synthesized from precursors like this compound, into various polymer backbones, including polysiloxanes and acrylates. rsc.orgresearchgate.net For instance, anthracene-based thiol-ene networks have been developed as UV-induced dismantlable and reworkable adhesives. researchgate.netresearchgate.net These materials have shown impressive performance, with one study reporting a shear strength of 1.67 ± 0.07 MPa and a debonding rate of 91%. researchgate.net Another example involves anthracene-terminated liquid compounds that, when mixed with a plasticizer, can be cured by photodimerization to bond glass substrates and subsequently debonded by heating. tandfonline.com
The performance of some reworkable adhesives based on anthracene derivatives is detailed below:
| Adhesive System | Substrate | Shear Strength (MPa) | Debonding/Re-bonding Efficiency | Reference |
| Anthracene-based thiol-ene network | - | 1.67 ± 0.07 | 91% debonding rate | researchgate.net |
| Anthracene-based thiol-ene network (secondary bonding) | - | 2.37 ± 0.07 | 82% debonding rate | researchgate.net |
| Anthracene-terminated liquid compound | Glass | - | Reversible curing/liquefying for at least 5 cycles | tandfonline.com |
Development of Fluorescent Probes and Chemosensors
The inherent fluorescence of the anthracene core makes this compound and its derivatives excellent candidates for the development of fluorescent probes and chemosensors. rsc.orgresearchgate.netnih.govacs.org These sensors are designed to detect specific analytes, such as metal ions or small molecules, through a measurable change in their fluorescence properties upon binding. rsc.orgresearchgate.netnih.gov The aldehyde group of this compound provides a convenient reactive site for introducing specific recognition units that can selectively interact with the target analyte.
A common strategy involves the synthesis of Schiff base derivatives by reacting this compound with various amines. rsc.orgresearchgate.netarkat-usa.org The resulting imine bond can play a crucial role in the sensing mechanism, often through processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). rsc.orgresearchgate.net For example, a fluorescent probe synthesized from 2-aminoanthracene (B165279) and 2-thiophenecarboxaldehyde demonstrated a "turn-on" fluorescence response for the detection of chromium(III) ions with a low detection limit of 0.4 μM. researchgate.net Similarly, a probe derived from anthracene-9-carboxaldehyde and 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been used for the detection of Zn²⁺ and tyrosine. mdpi.com
The table below summarizes the performance of several fluorescent probes and chemosensors based on anthracene derivatives:
| Probe/Sensor | Analyte | Detection Limit | Fluorescence Change | Reference |
| ANT-Th (from 2-thiophenecarboxaldehyde) | Cr³⁺ | 0.4 μM | Turn-on | researchgate.net |
| Probe 1 (from an anthracene derivative) | Aliphatic aldehydes | 0.003 (units not specified) | 1.5-fold enhancement | rsc.org |
| Probe 8 (from an anthracene derivative) | Formaldehyde | 0.89 μg L⁻¹ | Significant increase | rsc.org |
| Probe 27 (from an anthracene derivative) | Formaldehyde | 0.01 mM | 12.8-fold enhancement | rsc.org |
| AT2 (from anthracene-9-carboxaldehyde) | Zn²⁺ | - | Turn-on | mdpi.com |
| Rhodamine-alkyne derivative | Au³⁺ | 320 nM | 250-fold enhancement | nih.govacs.org |
| Thiolactone rhodamine derivative | HOCl | 0.4 μM | ~20-fold enhancement | nih.govacs.org |
| Rhodamine derivative with hydrazide | ONOO⁻ | 45 nM | Strong far-red emission | nih.govacs.org |
Photovoltaic Devices and Solar Energy Conversion Systems
The strong light absorption and electron-donating properties of anthracene and its derivatives have led to their investigation in the field of solar energy conversion, particularly in dye-sensitized solar cells (DSSCs). researchgate.netunl.ptresearchgate.net In a DSSC, a dye molecule absorbs sunlight and injects an electron into a semiconductor material, initiating the process of converting light into electricity. The efficiency of this process is highly dependent on the properties of the dye.
Derivatives of this compound can be functionalized to create D-π-A (donor-π-bridge-acceptor) sensitizers, where the anthracene moiety can act as part of the π-conjugated bridge or as the donor itself. researchgate.netresearchgate.net These structural modifications allow for the tuning of the dye's absorption spectrum to better match the solar spectrum and for optimizing the energy levels for efficient electron injection and dye regeneration. researchgate.netdiva-portal.org
The performance of various DSSCs using anthracene-based dyes is presented in the table below:
| Dye | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| An-1 | 0.62 | 7.10 | 0.65 | 2.85 | |
| An-2 | 0.64 | 6.06 | 0.67 | 2.61 | |
| An-3 | 0.59 | 7.30 | 0.67 | 2.88 | |
| An-4 | 0.55 | 4.52 | 0.65 | 1.62 | |
| AMO2 with CuI/II(dmodmbp)₂ | 1.035 | 13.72 | 0.71 | 10.05 | researchgate.net |
| Acenaphthylene derivative 6a | 0.365 | 13.32 | 0.52 | 2.51 | unl.pt |
Catalysis and Catalytic Transformations Mediated by Anthracene Carbaldehyde Systems
Role of Anthracene-carbaldehyde in Autotandem Catalysis
Autotandem catalysis refers to a process where a single catalyst facilitates multiple, mechanistically distinct reactions in a one-pot sequence. Anthracene-1-carbaldehyde (or its isomer, anthracene-9-carbaldehyde) has been shown to be a key substrate in such a catalytic system.
A notable example involves the direct, single-step conversion of anthracene-9-carbaldehyde into 9,10-anthraquinone. Current time information in Chatham County, US.researchgate.net This transformation is facilitated by a specific square-planar copper(II) complex, [CuIIL], which is based on a redox-active phenalenyl ligand (LH2 = 9,9′-(ethane-1,2-diylbis(azanediyl))bis(1H-phenalen-1-one)). Current time information in Chatham County, US. The reaction proceeds under mild conditions, treating anthracene-9-carbaldehyde with hydrogen peroxide (H2O2) in acetonitrile (B52724) at 65 °C in the presence of a catalytic amount (5 mol %) of the [CuIIL] complex. researchgate.net
The catalyst demonstrates dual activity in this transformation, which is the essence of its role in autotandem catalysis. Current time information in Chatham County, US. The process involves two sequential, mechanistically different steps:
Deformylation : The first step is the catalytic detachment of the formyl group (-CHO) from the anthracene (B1667546) core. Current time information in Chatham County, US.researchgate.net
Oxidation : The resulting anthracene intermediate is then oxidized by the same catalyst to yield the final product, 9,10-anthraquinone. Current time information in Chatham County, US.researchgate.net
This single-step conversion from anthracene-9-carbaldehyde to 9,10-anthraquinone, achieving a yield of 84%, highlights the efficiency of autotandem catalysis and the unique reactivity of the anthracene-carbaldehyde system when mediated by a suitable catalyst. researchgate.net
Table 1: Autotandem Catalysis of Anthracene-9-carbaldehyde
| Substrate | Catalyst | Reagent | Product | Yield | Reference |
| Anthracene-9-carbaldehyde | [CuIIL] Complex | H2O2 | 9,10-Anthraquinone | 84% | researchgate.net |
Transition Metal-Catalyzed Reactions for Anthracene Functionalization
The functionalization of the anthracene core using transition metal catalysis is a pivotal area of research, enabling the synthesis of diverse and complex anthracene derivatives. frontiersin.orgdmaiti.com Transition metals such as palladium, copper, rhodium, and nickel are effective catalysts for a variety of transformations including cross-coupling reactions, cyclizations, and direct C-H activations. frontiersin.orgnih.gov While many methods focus on building the anthracene scaffold itself, these catalytic systems are also instrumental in functionalizing pre-existing anthracene structures, including this compound.
A direct example of such functionalization is the copper-catalyzed oxidation of anthracene-9-carbaldehyde to 9,10-anthraquinone, as detailed in the previous section. Current time information in Chatham County, US.researchgate.net This reaction transforms the aldehyde-substituted anthracene into a quinone, a significant functional group modification.
Beyond this specific transformation, the aldehyde group of this compound can serve as a gateway to other transition metal-catalyzed reactions. For instance, the aldehyde can be oxidized to a carboxylic acid. This carboxyl group can then act as a traceless directing group in palladium-catalyzed C-H activation reactions. beilstein-journals.org This strategy allows for the direct functionalization of C-H bonds at specific positions on the anthracene ring, bypassing the need for pre-functionalized starting materials like halo-anthracenes. nih.govbeilstein-journals.org For example, palladium(II)-catalyzed reactions can facilitate the alkenylation of C-H bonds directed by a carboxyl group, which is subsequently removed. beilstein-journals.org
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also fundamental for anthracene functionalization. dmaiti.com These reactions, typically catalyzed by palladium or nickel complexes, are highly effective for forming new carbon-carbon bonds. dmaiti.comrsc.org For example, anthracenyl carboxylates have been successfully used in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions to produce fluorescent (hetero)aryl-substituted anthracene derivatives. rsc.org This suggests a pathway where this compound could first be oxidized to the corresponding carboxylic acid and then converted to a carboxylate ester to participate in such coupling reactions.
The versatility of transition metal catalysis provides a robust toolkit for modifying the anthracene core, allowing the introduction of a wide array of functional groups.
Table 2: Examples of Transition Metal-Catalyzed Reactions for Anthracene Functionalization
| Reaction Type | Catalyst System | Substrate Type | Product Type | Description | Reference |
| Oxidation | Copper ([CuIIL]) | Anthracene-9-carbaldehyde | 9,10-Anthraquinone | Direct conversion of the aldehyde-substituted anthracene to a quinone. | Current time information in Chatham County, US.researchgate.net |
| C-H Alkenylation | Palladium(II) | Anthracene Carboxylic Acid | Alkenylated Anthracene | The carboxyl group (obtainable from the aldehyde) directs the C-H activation before being removed. | beilstein-journals.org |
| Suzuki-Miyaura Cross-Coupling | Nickel (Pincer NHC complex) | Anthracenyl Carboxylate | Aryl-substituted Anthracene | Coupling of an anthracenyl carboxylate with boronic acids to form C-C bonds. | rsc.org |
| Suzuki-Miyaura Cross-Coupling | Palladium(0) | 9,10-Dibromoanthracene (B139309) | 9,10-Diarylanthracenes | A standard method for introducing aryl groups onto the anthracene core. | researchgate.net |
Natural Product Chemistry and Biosynthesis of Anthracene Carbaldehyde Derivatives
Isolation and Structural Elucidation of Naturally Occurring Derivatives (e.g., from Coussarea macrophylla)
The anthracene (B1667546) framework is a structural motif found in a variety of natural products. Research into the chemical constituents of plant species has led to the discovery of several naturally occurring derivatives. A significant investigation into the secondary metabolites of Coussarea macrophylla, a woody plant from the tropical swamp forests of Ecuador, resulted in the isolation and characterization of five new anthracene derivatives. researchgate.net
The isolation process began with the extraction of the ground bark of C. macrophylla using ethyl acetate (B1210297) (EtOAc), followed by 95% ethanol (B145695) (EtOH). researchgate.net The ethyl acetate extract was further partitioned between hexane (B92381) and acetonitrile (B52724) to remove chlorophylls. researchgate.net Subsequent purification procedures on the polar phase led to the isolation of four new anthracene derivatives. researchgate.net A new anthracenecarboxylic acid was isolated from the ethanol extract after extraction with sodium carbonate. researchgate.net
Among the compounds identified were two carbaldehyde derivatives: 1,4,10-trimethoxyanthracene-2-carbaldehyde and 1,4,8,10-tetramethoxyanthracene-2-carbaldehyde. researchgate.netacs.orgnih.gov The structural elucidation of these complex molecules was achieved through comprehensive spectroscopic analysis, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with the structures being confirmed by total synthesis. researchgate.netacs.orgnih.gov
For 1,4,10-trimethoxyanthracene-2-carbaldehyde, long-range NMR correlations were crucial for confirming the position of the formyl group and the methoxy (B1213986) groups on the anthracene nucleus. researchgate.net The structure of 1,4,8,10-tetramethoxyanthracene-2-carbaldehyde was determined similarly, with its ¹H NMR spectrum closely resembling the trimethoxy derivative, differentiated by the presence of an additional methoxy group. NOESY (Nuclear Overhauser Effect Spectroscopy) data were instrumental in placing this fourth methoxy group at the C-8 position.
**Table 1: Naturally Occurring Anthracene Derivatives from *Coussarea macrophylla***
| Compound Name | Molecular Formula | Class | Reference |
|---|---|---|---|
| 1,4,10-Trimethoxyanthracene-2-carbaldehyde | C₁₈H₁₆O₄ | Anthracene Derivative | researchgate.netacs.org |
| (1,4,10-Trimethoxy-2-anthracen-2-yl)methanol | C₁₈H₁₈O₄ | Anthracene Derivative | researchgate.netacs.org |
| 1,4,8,10-Tetramethoxyanthracene-2-carbaldehyde | C₁₉H₁₈O₅ | Anthracene Derivative | researchgate.netacs.org |
| 1,4,10-Trimethoxyanthracene-2-carboxylic acid | C₁₈H₁₆O₅ | Anthracene Derivative | researchgate.netacs.org |
| 1,3-Dimethoxy-2-methoxymethylanthraquinone | C₁₈H₁₆O₅ | Anthraquinone (B42736) | researchgate.netacs.org |
Proposed Biosynthetic Pathways of Anthracene-carbaldehyde Natural Products
The biosynthesis of complex natural products like the anthracene derivatives from Coussarea macrophylla involves intricate enzymatic pathways. nih.gov While the specific pathway for these compounds has not been fully elucidated, it is widely proposed to originate from the polyketide pathway, which is responsible for a vast array of aromatic natural products, including anthraquinones and the structurally related angucyclines. nih.govrsc.org
The proposed biosynthesis likely begins with the assembly of a decapolyketide chain by a Type II polyketide synthase (PKS) enzyme system. nih.gov This process typically uses a starter unit, such as acetyl-CoA, and multiple malonyl-CoA extender units. nih.gov The linear polyketide chain then undergoes a series of enzyme-catalyzed intramolecular cyclizations and aromatization reactions to form the core benz[a]anthracene scaffold. nih.gov The specific folding pattern of the polyketide chain dictates the final ring structure. nih.gov
Following the formation of the core aromatic system, a series of "tailoring" enzymes modify the structure to produce the final natural products. nih.gov These modifications are believed to include:
Oxidations: Specific hydroxyl groups are installed on the anthracene core by monooxygenases.
Methylations: O-methyltransferases catalyze the transfer of methyl groups from a donor like S-adenosyl methionine (SAM) to the hydroxyl groups, forming the observed methoxy substituents.
Functional Group Interconversion: The carbaldehyde moiety at the C-2 position is likely formed from the oxidation of a methyl or hydroxymethyl group, which itself is installed during the polyketide assembly. The corresponding alcohol and carboxylic acid derivatives found in C. macrophylla represent further enzymatic reduction or oxidation of this aldehyde, respectively. researchgate.netacs.org
The substitution pattern of the isolated compounds, particularly the oxygenation, is indicative of the polyketide pathway, which commonly produces highly oxygenated aromatic structures. researchgate.netrsc.org This proposed pathway highlights nature's use of a modular enzymatic assembly line to generate diverse and complex chemical structures from simple metabolic precursors. nih.gov
Q & A
Q. What are the recommended safety protocols for handling anthracene-1-carbaldehyde in laboratory settings?
this compound requires strict adherence to safety measures due to its potential hazards. Key protocols include:
- Use of personal protective equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Work in a well-ventilated fume hood to avoid inhalation of vapors or aerosols .
- Store in a tightly sealed container in a dry, cool, and ventilated area, away from incompatible substances like strong oxidizers .
- Emergency procedures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
While direct synthesis methods for this compound are not explicitly detailed in the evidence, analogous strategies for acene carbaldehydes include:
- Friedel-Crafts acylation : Introducing the aldehyde group via electrophilic substitution on anthracene using a formylating agent (e.g., DMF/POCl₃) .
- Oxidation of methyl groups : Controlled oxidation of 1-methylanthracene using reagents like selenium dioxide or chromium-based oxidants .
- Cross-coupling reactions : Palladium-catalyzed coupling to introduce formyl groups at specific positions . Purification typically involves column chromatography or recrystallization to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the aldehyde proton (~10 ppm) and aromatic backbone .
- Infrared Spectroscopy (IR) : Detection of the carbonyl stretch (C=O) near 1700 cm .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 206.24 g/mol for the parent compound) .
Advanced Research Questions
Q. What strategies can mitigate challenges in synthesizing this compound derivatives with electron-withdrawing or bulky substituents?
Challenges include steric hindrance and reduced reactivity. Methodological solutions:
- Directed ortho-metalation : Use directing groups (e.g., -OMe, -NH₂) to control regioselectivity during functionalization .
- Microwave-assisted synthesis : Enhance reaction rates and yields for sluggish transformations .
- Protecting groups : Temporarily mask the aldehyde to prevent unwanted side reactions during subsequent steps .
Q. How does the aldehyde group at the 1-position influence the reactivity of this compound in Diels-Alder reactions?
The electron-withdrawing aldehyde group increases the electrophilicity of the anthracene ring, enhancing its reactivity as a dienophile. Key considerations:
- Reaction conditions : Optimize solvent polarity (e.g., dichloromethane) and temperature (20–80°C) to balance reaction rate and selectivity .
- Steric effects : The 1-position’s geometry may favor endo transition states, affecting product stereochemistry .
- Post-reduction : The aldehyde can be reduced to a hydroxymethyl group for further functionalization .
Q. What crystallographic techniques are suitable for analyzing the molecular packing of this compound derivatives?
Advanced structural analysis methods include:
- Single-crystal X-ray diffraction (SCXRD) : Resolve molecular conformation and intermolecular interactions (e.g., π-π stacking of anthracene cores) .
- Powder X-ray diffraction (PXRD) : Assess phase purity and polymorphism in bulk samples .
- Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., C-H···O hydrogen bonds involving the aldehyde group) .
Methodological Considerations
- Reproducibility : Validate synthetic protocols by cross-referencing spectral data with literature and optimizing reaction parameters (e.g., catalyst loading, solvent) .
- Data validation : Use multiple characterization techniques (e.g., NMR + IR + MS) to confirm structural assignments and resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
